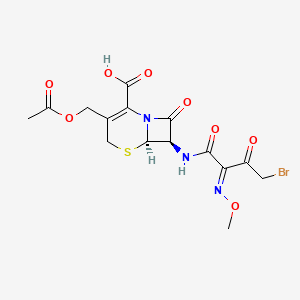
Cefotaxime Bromoacetyl Analogue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefotaxime Bromoacetyl Analogue is a derivative of cefotaxime, a third-generation cephalosporin antibioticThe molecular formula of this compound is C15H16BrN3O8S, and it has a molecular weight of 478.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefotaxime Bromoacetyl Analogue involves the introduction of a bromoacetyl group into the cefotaxime molecule. This can be achieved through a series of chemical reactions, including acylation and bromination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cefotaxime Bromoacetyl Analogue undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromoacetyl group.
Substitution: The bromoacetyl group can be substituted with other functional groups to create new analogues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new analogues with different functional groups .
Scientific Research Applications
Cefotaxime Bromoacetyl Analogue has several scientific research applications:
Mechanism of Action
The mechanism of action of Cefotaxime Bromoacetyl Analogue involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: The parent compound, a third-generation cephalosporin antibiotic with broad-spectrum activity.
Ceftriaxone: Another third-generation cephalosporin with similar antibacterial properties.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
Cefotaxime Bromoacetyl Analogue is unique due to the presence of the bromoacetyl group, which can alter its chemical properties and potentially enhance its antibacterial activity. This modification allows for the exploration of new derivatives and their applications in various fields .
Properties
Molecular Formula |
C15H16BrN3O8S |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9+/t10-,14-/m1/s1 |
InChI Key |
NIHKZDOTKQWEAL-UHAPALRBSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C(=O)CBr)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



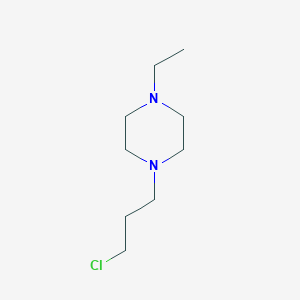
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
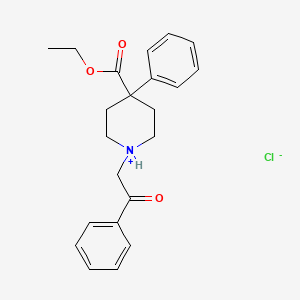
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
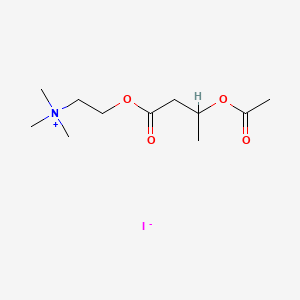


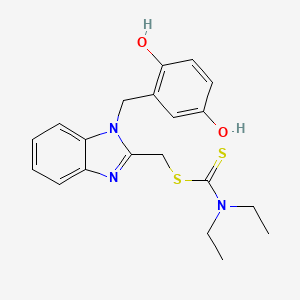

![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

